![molecular formula C18H17FN4O B2512909 3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one CAS No. 905764-91-2](/img/structure/B2512909.png)
3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “2-ethylphenyl” and “4-fluorobenzyl” parts suggest substitutions at certain positions of the triazine ring .
Molecular Structure Analysis
The molecular structure would likely consist of a triazine ring, with the “2-ethylphenyl” and “4-fluorobenzyl” groups attached at the 3 and 6 positions, respectively. The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis
Triazines are known to undergo a variety of chemical reactions, including electrophilic substitutions and nucleophilic additions. The presence of the “2-ethylphenyl” and “4-fluorobenzyl” groups may influence the reactivity of the triazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the nature of the substituents .Scientific Research Applications
Synthesis and Characterization
Research on fluorine-containing triazine derivatives reveals their synthesis through various chemical reactions, focusing on creating compounds with potential antibacterial, antifungal, and anticancer properties. For instance, Holla et al. (2003) discuss the synthesis of new biologically active molecules using 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones, highlighting their promising antibacterial activity (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, indicating the potential of such compounds in medical applications (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Biological Activities
The antimicrobial and anticancer activities of fluorine-containing 1,2,4-triazine derivatives are of significant interest. Makki et al. (2018) synthesized novel fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moiety and evaluated them as antioxidants, demonstrating that fluorinated α-amino phosphonic acids were more active than other synthesized systems (Makki, M., Abdel-Rahman, R. M., & Alharbi, A. S., 2018). Additionally, Bawazir and Abdel-Rahman (2018) focused on the antimicrobial activity of fluorine substitutedamino compounds, finding that those containing both nitro and fluorine elements exhibited high activity (Bawazir, W. A., & Abdel-Rahman, R. M., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-ethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-2-13-5-3-4-6-15(13)20-18-21-17(24)16(22-23-18)11-12-7-9-14(19)10-8-12/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEIAEVAUQJQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one |
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